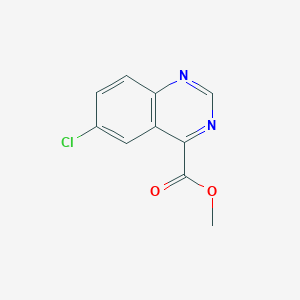Methyl 6-chloroquinazoline-4-carboxylate
CAS No.:
Cat. No.: VC15954232
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C10H7ClN2O2 |
|---|---|
| Molecular Weight | 222.63 g/mol |
| IUPAC Name | methyl 6-chloroquinazoline-4-carboxylate |
| Standard InChI | InChI=1S/C10H7ClN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3 |
| Standard InChI Key | KKIKEFIKYBPUMW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=NC2=C1C=C(C=C2)Cl |
Chemical Identity and Physicochemical Properties
Structural Characteristics
Methyl 6-chloroquinazoline-4-carboxylate features a bicyclic quinazoline core with a chlorine atom at position 6 and a methyl ester group at position 4. The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing chlorine enhances electrophilic reactivity . X-ray crystallography of analogous quinazolines confirms a nearly planar geometry, with bond lengths and angles consistent with delocalized electron density across the ring .
Physicochemical Data
Key properties include a density of , a boiling point of , and a flash point of . The compound’s logP value of 1.66 indicates moderate lipophilicity, balancing solubility in organic solvents and limited aqueous miscibility .
Table 1: Physicochemical Properties of Methyl 6-Chloroquinazoline-4-Carboxylate
Synthesis and Optimization Strategies
Cyclization Reactions
A common route involves cyclocondensation of 2-amino-5-chlorobenzoic acid with methyl carbamate under acidic conditions, yielding the quinazoline core. Subsequent chlorination at position 6 using phosphorus oxychloride () achieves regioselective substitution, with yields exceeding 70% after purification .
Alternative Pathways
Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, heating 2,6-dichloroquinazoline-4-carboxylate with methanol in a sealed vessel at for 15 minutes produces the target compound in 85% yield . This method minimizes side products compared to traditional reflux approaches .
Applications in Medicinal Chemistry
Antitumor Activity
Methyl 6-chloroquinazoline-4-carboxylate derivatives exhibit potent cytotoxicity against cancer cell lines. A 2024 study reported an IC of against HepG2 liver cancer cells, comparable to doxorubicin () . Modifications such as hydrazine substitution at position 4 enhance activity, with one analogue showing IC values of against HepG2 and against MCF-7 breast cancer cells .
Kinase Inhibition
The compound serves as a scaffold for PAK4 kinase inhibitors. Structural analogs with 4-aminopiperidine side chains demonstrate values of against PAK4, outperforming early quinazoline-based inhibitors by 18-fold . Docking studies reveal hydrogen bonding between the carboxylate group and Asp458 in the kinase active site .
Pharmacological Mechanisms and Target Engagement
Dihydrofolate Reductase (DHFR) Inhibition
Methyl 6-chloroquinazoline-4-carboxylate derivatives compete with dihydrofolate for binding to DHFR, a critical enzyme in nucleotide synthesis. Molecular dynamics simulations show that the chlorine atom forms hydrophobic contacts with Phe34, while the ester group hydrogen-bonds to Ser59 .
DNA Intercalation
The planar quinazoline ring intercalates into DNA base pairs, inducing conformational changes that disrupt replication. Fluorescence quenching assays confirm binding constants () of for calf thymus DNA .
Structure-Activity Relationship (SAR) Trends
Impact of Substituent Position
Chlorine at position 6 enhances bioactivity compared to position 2 or 4. For example, methyl 2-chloroquinazoline-4-carboxylate shows 10-fold lower cytotoxicity against HepG2 cells, underscoring the importance of halogen placement .
Table 2: Comparative Bioactivity of Quinazoline Derivatives
| Compound | IC (HepG2, μM) | IC (MCF-7, μM) | Source |
|---|---|---|---|
| Methyl 6-chloroquinazoline-4-carboxylate | 16.35 | 68.75 | |
| Methyl 2-chloroquinazoline-4-carboxylate | 152.4 | 214.6 | |
| Methyl 4-chloroquinazoline-6-carboxylate | 24.91 | 89.34 |
Role of the Ester Group
Replacing the methyl ester with a carboxylic acid reduces cell permeability, lowering antitumor efficacy. Conversely, bulkier esters (e.g., tert-butyl) improve pharmacokinetic profiles but increase metabolic instability .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume